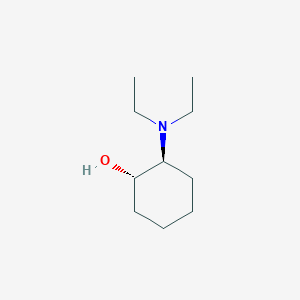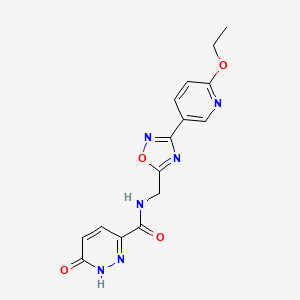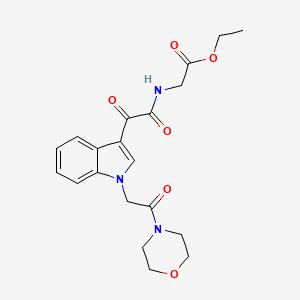
4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives, such as the one you’re asking about, are organic compounds that contain an indole moiety . These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite diverse, depending on the specific compound and conditions. For instance, some indole derivatives have been found to inhibit tubulin polymerization .Aplicaciones Científicas De Investigación
Synthetic Pathways and Catalysis
- Hybrid Catalysts for Synthesis: The application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been emphasized for synthesizing complex organic compounds. Among these, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries, showcases the versatility of these catalysts in facilitating diverse synthetic routes and improving the bioavailability of lead molecules (Parmar, Vala, & Patel, 2023).
Chemical Structure and Bonding
- Intermolecular Hydrogen Bond Strength: The structural properties of H-bonded complexes of aniline, phenol, and pyridine derivatives reveal insights into the nature and strength of intermolecular hydrogen bonds, critical in organic chemistry and biochemistry. This review highlights quantum calculations and crystal structure data to understand H-bond-induced geometrical changes and their implications for chemical reactivity and molecular design (Szatyłowicz, 2008).
Biological Applications and Chemosensing
- Chemosensing Applications: Pyridine derivatives, such as the one , are highlighted for their significant role in medicinal applications and as chemosensors. Their high affinity for various ions and species makes them effective in detecting environmental, agricultural, and biological samples. This review discusses the synthetic routes, structural characterization, and potential of pyridine derivatives in analytical chemistry (Abu-Taweel et al., 2022).
Chemical Synthesis and Drug Discovery
- Medicinal Importance: The compound's structural motif, represented by pyridine and indole rings, plays a pivotal role in drug discovery due to its bioactive potential across various therapeutic areas. This review encapsulates the medicinal significance of pyridine derivatives, underscoring their application in developing new therapeutic agents (Altaf et al., 2015).
Mecanismo De Acción
The mechanism of action of indole derivatives can vary greatly depending on the specific compound and its biological target. For example, one study found that a specific indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-15-9-11-18(12-10-15)25-22(17-6-5-13-23-14-17)21-16(2)24-20-8-4-3-7-19(20)21/h3-14,22,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHCBTFRRRTXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CN=CC=C2)C3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)
![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)


![N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738329.png)

![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)
![2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2738333.png)
![4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid](/img/structure/B2738334.png)
![5-(2-Methoxyethylsulfanyl)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2738335.png)
